
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H18ClF3N2O2 and its molecular weight is 398.81. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Activity
A study by Merugu, Ramesh, and Sreenivasulu (2010) demonstrates the synthesis of compounds related to the chemical . They synthesized 1-(4-(piperidin-1-yl)phenyl)ethanone, which underwent various reactions to form new compounds with potential antibacterial activity. This research highlights the versatility of such compounds in creating new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Optical Studies
Karthik et al. (2021) conducted a study on a compound structurally similar to the chemical of interest, focusing on its thermal, optical, etching, and structural properties. This research provides insights into the potential applications of such compounds in material science, particularly in the context of their thermal stability and optical properties (Karthik et al., 2021).
Hydrogen-Bonding Patterns
Balderson et al. (2007) explored the hydrogen-bonding patterns in compounds containing elements similar to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone. Their research sheds light on the molecular interactions and crystal structures of such compounds, which is crucial for understanding their behavior in various applications (Balderson, Fernandes, Michael, & Perry, 2007).
In Vitro Antitumor Activity
Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives containing a piperazine amide moiety for their potential anticancer activities. The relevance of this study lies in the potential of similar compounds in the development of new anticancer agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antimicrobial Activity
Dave et al. (2013) explored the synthesis of derivatives of a compound similar to the one and evaluated their antimicrobial activity. This research contributes to understanding the potential use of such compounds in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Mechanisms of Cycloadditions
Lopez, Munk, and Houk (2013) investigated the cycloadditions of phenyl azide to enamines derived from compounds structurally related to the chemical in focus. Understanding these mechanisms is vital for synthetic chemistry applications, particularly in designing novel organic synthesis routes (Lopez, Munk, & Houk, 2013).
Electrochemical Synthesis
Nematollahi and Amani (2011) studied the electrochemical oxidation of a compound similar to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone. Their research highlights the potential of such compounds in electrochemical synthesis, offering insights into environmentally friendly and efficient synthesis methods (Nematollahi & Amani, 2011).
特性
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c20-16-12-24-8-5-17(16)27-15-6-9-25(10-7-15)18(26)11-13-1-3-14(4-2-13)19(21,22)23/h1-5,8,12,15H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJSYQLUPKLMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-difluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2837159.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2837160.png)
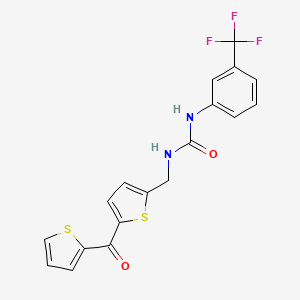
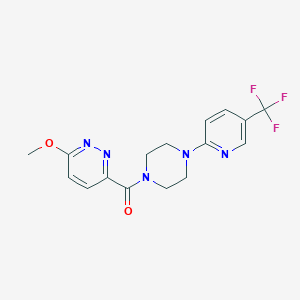
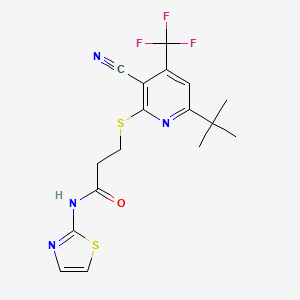
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2837165.png)
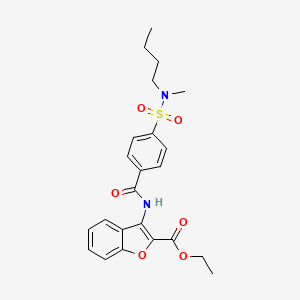
![6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2837167.png)

![{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2837171.png)
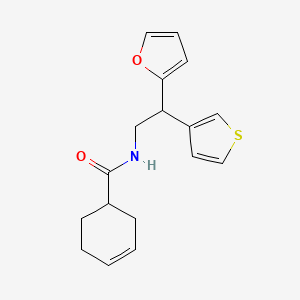
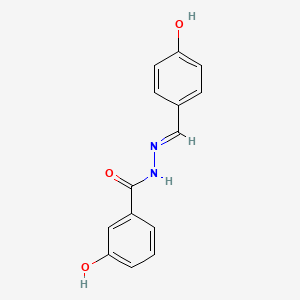
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(2-oxo-2-piperidin-1-ylethyl)thio]pyrazine](/img/structure/B2837175.png)
![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2837179.png)